An In-Depth Technical Guide to 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid: A Versatile Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid: A Versatile Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid, a unique spirocyclic scaffold that has garnered interest in medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, explore its synthesis and characterization, and discuss its current and potential applications in drug development, with a particular focus on its role as a versatile building block for novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic application of novel molecular architectures to address complex biological targets.
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. Among the various molecular architectures being investigated, spirocyclic scaffolds have emerged as a particularly promising class of compounds. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures, enabling more precise and multifaceted interactions with biological targets. The rigid nature of the spirocyclic core can lead to a lower entropic penalty upon binding, potentially resulting in higher potency. Furthermore, the introduction of spirocenters can enhance metabolic stability and fine-tune physicochemical properties such as solubility and lipophilicity.
The 7-azaspiro[3.5]nonane framework, in particular, has been identified as a valuable pharmacophore. This guide focuses on a specific derivative, 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid , a bifunctional molecule that combines the structural rigidity of the spirocyclic lactam with the versatile reactivity of a carboxylic acid. This unique combination makes it an attractive starting point for the synthesis of diverse compound libraries aimed at a range of therapeutic targets.
Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of a molecule is the cornerstone of its successful application in drug design. This section outlines the key molecular and physicochemical characteristics of 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid.
Molecular Formula and Weight
The chemical formula for 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid is C₉H₁₃NO₃. Based on this formula, the molecular weight of the compound has been determined.
Table 1: Molecular Properties of 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid
| Property | Value |
| Molecular Formula | C₉H₁₃NO₃ |
| Molecular Weight | 183.20 g/mol |
| CAS Number | 137267-49-3 |
Structural Features
The structure of 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid is characterized by a spirocyclic system where a cyclobutane ring and a piperidine ring share a single carbon atom. The piperidine ring contains a lactam functionality (an amide within a cyclic structure) at the 8-position and a carboxylic acid group at the 5-position.
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Spirocyclic Core: The spiro[3.5]nonane core imparts a rigid, three-dimensional conformation.
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Lactam Moiety: The lactam provides a polar, hydrogen-bond donating and accepting group, which can be crucial for target engagement.
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Carboxylic Acid Group: The carboxylic acid is a key functional handle for further synthetic modifications and can also participate in important interactions with biological targets, often mimicking the side chain of acidic amino acids.
Physicochemical Characteristics (Predicted)
While experimental data for this specific molecule is limited in publicly accessible literature, we can predict some of its key physicochemical properties based on its structure.
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pKa: The carboxylic acid moiety is expected to have a pKa in the range of 4-5, making it predominantly ionized at physiological pH. The amide proton of the lactam is significantly less acidic.
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Solubility: The presence of both a polar lactam and an ionizable carboxylic acid suggests moderate aqueous solubility, a desirable trait for drug candidates.
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Lipophilicity (LogP): The calculated LogP is expected to be relatively low, indicating a more hydrophilic character.
Synthesis and Characterization
Retrosynthetic Analysis and Proposed Synthetic Strategy
A plausible synthetic route could involve the construction of the spirocyclic core followed by functional group manipulations.
Caption: Proposed Retrosynthetic Analysis.
A potential forward synthesis could involve the reaction of a suitably substituted cyclobutanone with a piperidine derivative, followed by cyclization to form the lactam and subsequent deprotection and/or hydrolysis to reveal the carboxylic acid.
General Experimental Workflow for Synthesis
The following is a generalized, hypothetical workflow for the synthesis of azaspiro[3.5]nonane derivatives.
Caption: Generalized Synthetic Workflow.
Spectroscopic Characterization
The structural elucidation of 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid would rely on a combination of standard spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic signals for the protons on the cyclobutane and piperidine rings. The chemical shifts would be influenced by the neighboring carbonyl and carboxylic acid groups. The amide proton (N-H) would likely appear as a broad singlet.
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¹³C NMR: Would reveal the presence of the carbonyl carbon of the lactam (typically in the 170-180 ppm region) and the carboxylic acid carbonyl carbon (around 175-185 ppm). The spiro carbon would also have a distinct chemical shift.
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Infrared (IR) Spectroscopy:
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A broad O-H stretch from the carboxylic acid would be expected in the 2500-3300 cm⁻¹ region.
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A sharp C=O stretch for the carboxylic acid would appear around 1700-1725 cm⁻¹.
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The lactam C=O stretch would likely be observed in the 1650-1680 cm⁻¹ range.
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.
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Applications in Drug Discovery and Medicinal Chemistry
The true value of a molecular scaffold lies in its potential to generate biologically active molecules. The 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid scaffold is a promising starting point for the development of novel therapeutics.
A Versatile Building Block for Library Synthesis
The carboxylic acid functionality serves as a versatile handle for the introduction of a wide array of chemical diversity. Through standard amide coupling reactions, a library of derivatives can be synthesized, allowing for the exploration of structure-activity relationships (SAR).
Caption: Library Synthesis Workflow.
Potential Therapeutic Targets
While there is no specific biological data for this exact molecule in the public domain, the broader class of azaspiro[3.5]nonane derivatives has shown activity against several important drug targets.
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G-Protein Coupled Receptors (GPCRs): Derivatives of 7-azaspiro[3.5]nonane have been investigated as agonists for GPR119, a target for the treatment of type 2 diabetes and other metabolic disorders. The unique 3D shape of the spirocyclic core can be advantageous for fitting into the orthosteric or allosteric sites of GPCRs.
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Enzymes: The carboxylic acid can act as a mimic of natural substrates or as a key binding element for various enzymes, such as proteases and kinases.
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Ion Channels: The rigid scaffold can be used to position functional groups precisely to interact with the pores or gating mechanisms of ion channels.
Experimental Protocols
This section provides a general, representative protocol for an amide coupling reaction, which is a fundamental transformation for derivatizing the title compound.
Protocol 1: General Procedure for Amide Coupling
Objective: To synthesize an amide derivative of 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid.
Materials:
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8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid
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Amine (R-NH₂) (1.1 equivalents)
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HATU (1.2 equivalents)
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DIPEA (3.0 equivalents)
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Anhydrous DMF
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Saturated aqueous NaHCO₃ solution
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Brine
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Anhydrous Na₂SO₄ or MgSO₄
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Ethyl acetate
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Hexanes
Procedure:
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To a solution of 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).
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Stir the solution at room temperature for 5 minutes.
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Add HATU (1.2 equivalents) in one portion.
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Stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by NMR, IR, and HRMS, as described in section 3.3.
Conclusion and Future Perspectives
8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid represents a valuable and underexplored scaffold for medicinal chemistry. Its unique three-dimensional structure, combined with the synthetic versatility afforded by the carboxylic acid handle, makes it an attractive starting point for the development of novel therapeutic agents. While further research is needed to fully elucidate its potential, the insights from related azaspirocyclic compounds suggest that derivatives of this scaffold could find applications in a wide range of disease areas. The continued exploration of such novel chemical matter is essential for the advancement of drug discovery and the development of innovative medicines.
References
Due to the limited availability of specific literature on 8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid, this reference section provides sources for the broader concepts and related compounds discussed in this guide.
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Convert Units. Molecular weight of C9H13NO3. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5816, Epinephrine. [Link]
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Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
